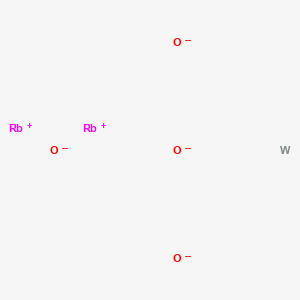
酸化ルビジウムタングステン (Rb2WO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubidium tungsten oxide, with the chemical formula Rb₂WO₄, is an inorganic compound that belongs to the family of tungsten oxides. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields. Rubidium tungsten oxide is typically characterized by its crystalline structure, which contributes to its stability and reactivity.
科学的研究の応用
Rubidium tungsten oxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors.
Medicine: Its photothermal properties make it a candidate for photothermal therapy in cancer treatment.
Industry: Rubidium tungsten oxide is used in the production of electrochromic devices, gas sensors, and energy storage systems.
作用機序
Target of Action
Rubidium tungsten oxide (Rb2WO4) primarily targets organic pollutants in water and wastewater. It is also used in the field of consumer electronics due to its electrochromic properties .
Action Environment
The action of Rb2WO4 is influenced by environmental factors such as light and temperature. Light is necessary for the photocatalytic process, while temperature can affect the rate of reaction . Furthermore, the presence of other alkali metal cations in the environment can lead to the formation of mixed-cation tungstates.
準備方法
Synthetic Routes and Reaction Conditions: Rubidium tungsten oxide can be synthesized through several methods, including solid-state reactions and hydrothermal synthesis. In a typical solid-state reaction, rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) are mixed in stoichiometric amounts and heated at high temperatures (around 800-1000°C) in an inert atmosphere to form rubidium tungsten oxide. The reaction can be represented as: [ Rb₂CO₃ + WO₃ \rightarrow Rb₂WO₄ + CO₂ ]
Industrial Production Methods: Industrial production of rubidium tungsten oxide often involves similar high-temperature solid-state reactions. the process may be optimized for large-scale production by using continuous furnaces and controlled atmospheres to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Rubidium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Rubidium tungsten oxide can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures.
Substitution: Substitution reactions may involve the replacement of rubidium ions with other alkali metal ions under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten oxides.
類似化合物との比較
Rubidium tungsten oxide can be compared with other tungsten oxides and tungsten bronzes:
Tungsten Trioxide (WO₃): Unlike rubidium tungsten oxide, tungsten trioxide is a well-known electrochromic material used in smart windows and displays.
Cesium Tungsten Bronze (Cs₀.₃₃WO₃): This compound is known for its near-infrared shielding properties, making it useful in solar control applications.
Potassium Tungsten Bronze (K₀.₃₃WO₃): Similar to cesium tungsten bronze, it has applications in energy storage and electrochromic devices.
Rubidium tungsten oxide stands out due to its specific combination of rubidium and tungsten, which imparts unique electronic and structural properties not found in other tungsten oxides or bronzes.
特性
CAS番号 |
13597-52-9 |
|---|---|
分子式 |
ORbW |
分子量 |
285.31 g/mol |
IUPAC名 |
oxygen(2-);rubidium(1+);tungsten |
InChI |
InChI=1S/O.Rb.W |
InChIキー |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W] |
正規SMILES |
O=[W].[Rb] |
Key on ui other cas no. |
13597-52-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















